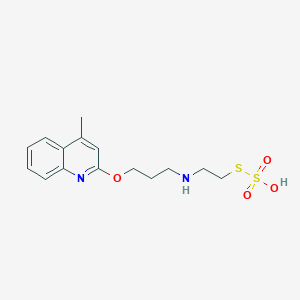
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is an organic compound that features a quinoline moiety linked to a thiosulfate group via a propylamino chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the propylamino group.
Thiosulfate Introduction: The intermediate product is then reacted with thiosulfuric acid or a thiosulfate salt under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiosulfate group can undergo oxidation to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The propylamino chain can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Analytical Chemistry: Used as a reagent for the detection of specific ions or molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in sulfur metabolism.
Fluorescent Probes: The quinoline moiety can be utilized in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the thiosulfate group can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen sulfate: Similar structure but with a sulfate group instead of thiosulfate.
4-Methyl-2-quinolinecarboxylic acid: Lacks the propylamino and thiosulfate groups.
Uniqueness:
- The presence of both the quinoline and thiosulfate groups in S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate provides unique redox properties and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
41287-26-7 |
|---|---|
Formule moléculaire |
C15H20N2O4S2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C15H20N2O4S2/c1-12-11-15(17-14-6-3-2-5-13(12)14)21-9-4-7-16-8-10-22-23(18,19)20/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,18,19,20) |
Clé InChI |
ZHPJNOBWVPAADW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)OCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


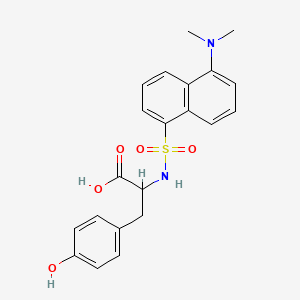
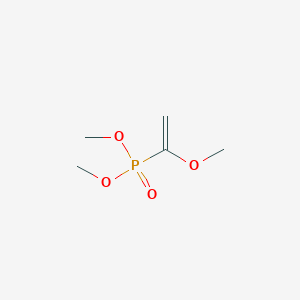
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
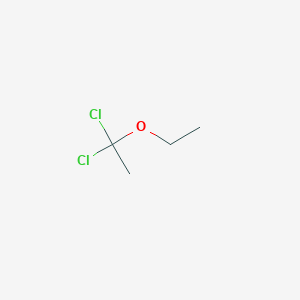
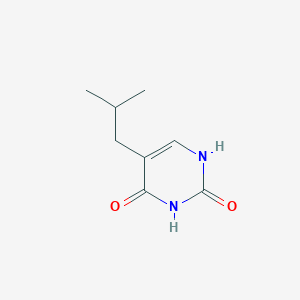

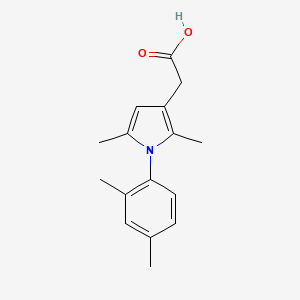

![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)

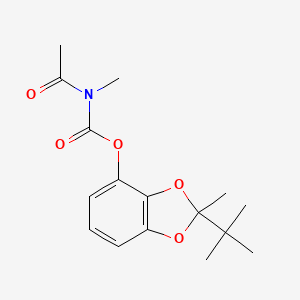
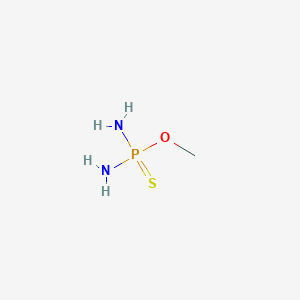
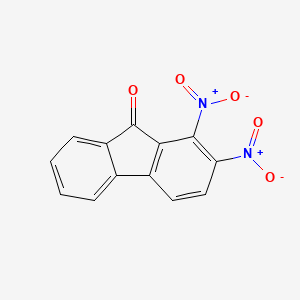
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
